molecular formula C15H17ClN4O B2462669 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one CAS No. 907986-71-4

2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B2462669
CAS No.: 907986-71-4
M. Wt: 304.78
InChI Key: YHIZQNQZSLZMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for cognitive processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of a piperazine ring with a pyrimidine ring, which imparts distinct pharmacological properties. Unlike cetirizine hydrochloride, which primarily targets histamine receptors, this compound targets acetylcholinesterase, making it potentially useful for treating neurological disorders.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-11-9-14(21)18-15(17-11)20-7-5-19(6-8-20)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIZQNQZSLZMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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